Met-pro, also known as the compound derived from the combination of methionine and proline, plays a crucial role in various scientific and industrial applications. Methionine is an essential amino acid, while proline is a non-essential amino acid. Together, they form a compound that is utilized in fields such as biochemistry, agriculture, and pharmaceuticals. The synthesis of Met-pro allows for the exploration of its properties and potential uses in enhancing biological processes and improving product formulations.
Met-pro can be classified as a dipeptide, formed by the linkage of methionine and proline through a peptide bond. It is typically sourced from natural proteins or synthesized chemically in laboratory settings. The classification of Met-pro falls under amino acid derivatives, which are vital in metabolic processes and serve as building blocks for proteins.
The synthesis of Met-pro can be achieved through several methods:
The choice of synthesis method may depend on the desired scale, purity, and specific application of Met-pro. For instance, SPPS is favored for small-scale production due to its efficiency and ability to produce high-purity peptides.
Met-pro has a distinct molecular structure characterized by its two constituent amino acids linked by a peptide bond. The molecular formula can be represented as C₁₁H₁₃₁N₃O₄S.
Met-pro can participate in various chemical reactions:
The kinetics of these reactions can vary based on environmental conditions such as pH, temperature, and the presence of catalysts or enzymes.
The mechanism by which Met-pro exerts its effects primarily involves its role in protein synthesis and cellular metabolism. As a dipeptide, it may influence:
Research indicates that dipeptides can enhance nutrient absorption and utilization in organisms, contributing to improved growth rates in agricultural applications.
Met-pro finds applications across various scientific domains:
Prolidases (Xaa-Pro dipeptidases; EC 3.4.13.9) in hyperthermophilic archaea exhibit stringent specificity for dipeptides with C-terminal proline, including Met-Pro. Pyrococcus furiosus prolidase, purified and characterized at 100°C, hydrolyzes Met-Pro with high catalytic efficiency (kcat/Km = 4.8 × 104 M−1s−1), while rejecting tripeptides or substrates lacking proline at P1' [5]. This enzyme functions as a homodimer (39.4 kDa per subunit) and demonstrates maximal activity at pH 7.0 and 100°C, reflecting its adaptation to extreme hydrothermal environments. Comparative studies reveal that prolidases from Pyrococcus horikoshii (Ph1prol) share similar substrate constraints but exhibit broader pH tolerance and higher thermostability than P. furiosus orthologs [2] [5].
Table 1: Kinetic Parameters of Hyperthermophilic Prolidases for X-Pro Dipeptides
Enzyme Source | Substrate | Km (mM) | kcat (s−1) | kcat/Km (M−1s−1) |
---|---|---|---|---|
Pyrococcus furiosus | Met-Pro | 0.85 | 40.8 | 4.8 × 104 |
Leu-Pro | 1.12 | 38.2 | 3.4 × 104 | |
Phe-Pro | 2.17 | 3.7 | 1.7 × 103 | |
Pyrococcus horikoshii (Ph1prol) | Met-Pro | 0.62 | 68.5 | 1.1 × 105 |
P. furiosus prolidase requires divalent metal ions for activation, with Co²⁺ (Kd = 0.24 mM) conferring maximal activity. Enzyme purified natively contains one cobalt atom per subunit, while activity assays show Mn²⁺ sustains ~75% of Co²⁺-dependent activity. Other metals (Mg²⁺, Ca²⁺, Zn²⁺, Cu²⁺, Ni²⁺) fail to restore function [5]. Mutagenesis studies indicate two metal-binding sites: a structural site maintaining protein conformation and a catalytic site modulating substrate hydrolysis. Kinetic analyses of recombinant P. furiosus prolidase confirm identical metal dependencies, ruling out host-specific posttranslational modifications. The enzyme’s thermostability is metal-independent, as apo-prolidase retains structural integrity at 100°C but lacks catalytic function [5]. This dual-metal requirement optimizes peptide bond cleavage in thermally fluctuating marine environments, where cobalt bioavailability may vary.
Aminopeptidase P (APP; EC 3.4.11.9) specifically hydrolyzes N-terminal Xaa-Pro motifs in oligopeptides, distinguishing it from prolidases (dipeptide-specific). Recombinant human membrane-bound APP (hmAPP), expressed as a secreted glycoprotein, cleaves bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) at the Arg²⁻Pro³ bond, with kcat = 12.5 s−1 and Km = 28 µM [8]. Internally quenched fluorescent substrates (e.g., Abz-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-Dnp) reveal APP’s preference for hydrophobic residues preceding proline. Unlike prolidases, APP processes larger peptides (>3 residues) and contributes to bioactive peptide metabolism (e.g., kinin inactivation) [8]. Fungal Xaa-Pro dipeptidases, like Aspergillus phoenicis XPD (ApXPD), exhibit narrower specificity, hydrolyzing only Lys-Pro, Gly-Pro, and Ala-Pro dipeptides despite alkaline tolerance (pH 9.0 optimum) [6].
Dipeptidyl peptidase 9 (DPP9), a cytosolic/nuclear prolyl peptidase, exemplifies allosteric regulation within the DASH (DPP-IV Activity and/or Structure Homologs) protein family. SUMO1 binding to DPP9’s C-terminal domain enhances catalytic activity 3-fold by stabilizing the active conformation without altering substrate affinity [9]. Similarly, Pyrococcus prolidase mutants (e.g., A195T/G306S-Ph1prol) show 2–3-fold increased thermostability and activity due to distal mutations that optimize active-site geometry [2]. These allosteric effects enable rapid adaptation to substrate flux or stress. Cooperative substrate binding is observed in DPP8/9, where occupancy at one subunit enhances affinity at the other, a mechanism absent in non-homomeric DASH proteases like DPP4 [9].
Table 2: Allosteric Regulators of Proline-Specific Peptidases
Enzyme | Allosteric Effector | Effect on Activity | Proposed Mechanism |
---|---|---|---|
Human DPP9 | SUMO1 | ↑ 3-fold | Stabilization of catalytic cleft |
A195T/G306S-Ph1prol | None (mutant) | ↑ 2–3-fold | Enhanced active-site rigidity |
Aspergillus XPD | Metal ions (Co²⁺) | Essential for activity | Induction of catalytic conformation |
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